molecular formula C11H7BF2O4 B1268150 3-Acetyl-2-oxo-2H-chromen-4-yl difluoridoborate CAS No. 873326-02-4

3-Acetyl-2-oxo-2H-chromen-4-yl difluoridoborate

Cat. No.: B1268150
CAS No.: 873326-02-4
M. Wt: 251.98 g/mol
InChI Key: BNQCWJMYPTZHOG-UHFFFAOYSA-N
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Description

3-Acetyl-2-oxo-2H-chromen-4-yl difluoridoborate is a chemical compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a difluoridoborate group attached to the chromen-2-one core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-2-oxo-2H-chromen-4-yl difluoridoborate typically involves the reaction of 3-acetyl-2-oxo-2H-chromen-4-yl boronic acid with a fluorinating agent. One common method involves the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the boronic acid. The reaction mixture is typically heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the boronic acid to the difluoridoborate derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reaction time, which can lead to higher efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2-oxo-2H-chromen-4-yl difluoridoborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-2-oxo-2H-chromen-4-yl difluoridoborate is unique due to the presence of the difluoridoborate group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development .

Properties

IUPAC Name

3-acetyl-4-difluoroboranyloxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BF2O4/c1-6(15)9-10(18-12(13)14)7-4-2-3-5-8(7)17-11(9)16/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQCWJMYPTZHOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OC1=C(C(=O)OC2=CC=CC=C21)C(=O)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BF2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337258
Record name 3-Acetyl-2-oxo-2H-chromen-4-yl difluoridoborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873326-02-4
Record name 3-Acetyl-2-oxo-2H-chromen-4-yl difluoridoborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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